

An In-depth Technical Guide to 2-Morpholino-5nitrobenzo[d]oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholino-5-nitrobenzo[d]oxazole (CAS No. 78096-53-4). While specific details regarding its initial discovery and a dedicated historical record are not extensively documented in publicly available literature, its chemical structure suggests its role as a synthetic intermediate in medicinal chemistry and materials science. This document outlines its physicochemical properties, a detailed, plausible synthetic protocol, and explores the potential biological significance of its core structural motifs—the benzoxazole ring, the morpholine moiety, and the nitro group—drawing from research on analogous compounds.

Introduction

2-Morpholino-5-nitrobenzo[d]oxazole is a substituted benzoxazole, a class of heterocyclic compounds that has garnered significant attention in the field of drug discovery due to the wide range of biological activities exhibited by its derivatives.[1][2] The fusion of a benzene ring with an oxazole ring forms the core benzoxazole scaffold, which is present in various natural products and synthetic molecules with therapeutic potential.[1] The addition of a morpholine group at the 2-position and a nitro group at the 5-position of the benzoxazole ring creates a molecule with distinct electronic and conformational properties, suggesting its potential utility in the synthesis of more complex molecules with specific biological targets.

The morpholine moiety is a common pharmacophore in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[3][4] The nitroaromatic group, while sometimes associated with toxicity, is also a key feature in several antimicrobial and anticancer agents, often acting as a bioactivatable group. [5]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of **2-Morpholino-5-nitrobenzo[d]oxazole** is presented in Table 1.

Property	Value	Source
CAS Number	78096-53-4	[6]
Molecular Formula	C11H10N3O4	Calculated
Molecular Weight	248.22 g/mol	Calculated
Appearance	Likely a solid at room temperature	Inferred
Purity	Typically offered at ≥95%	[6]

Synthesis

While a specific, dedicated publication on the synthesis of **2-Morpholino-5- nitrobenzo[d]oxazole** is not readily available, its preparation can be reliably inferred from established synthetic methodologies for 2-substituted benzoxazoles. The most probable synthetic route involves the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-5-nitrobenzo[d]oxazole, with morpholine.

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available materials. The first step is the formation of the benzoxazole ring, and the second is the introduction of the morpholine moiety.

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis of **2-Morpholino-5-nitrobenzo[d]oxazole**.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole (Precursor)

A common method for the synthesis of 2-chlorobenzoxazoles involves the reaction of an aminophenol with a chlorinating agent. A plausible method for the synthesis of 2-chloro-5-nitrobenzo[d]oxazole is as follows:

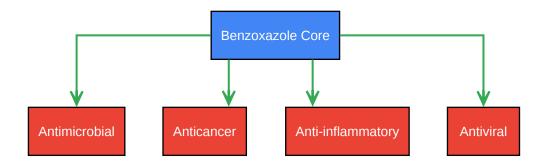
- Reaction Setup: To a suspension of 5-nitrobenzo[d]oxazole-2-thiol (1 equivalent) in thionyl chloride (excess, e.g., 25 equivalents), a catalytic amount of N,N-dimethylformamide (DMF) is added.[7]
- Reaction Conditions: The mixture is heated to approximately 65°C and stirred for 1 hour.[7]
- Work-up and Purification: The reaction mixture is cooled to room temperature and
 concentrated under reduced pressure. The residue is suspended in toluene, and the solvent
 is evaporated again to remove residual thionyl chloride. The crude product is then dissolved
 in a suitable solvent like dichloromethane (DCM) and purified by column chromatography on
 silica gel using a heptane:ethyl acetate eluent system (e.g., 4:1) to yield 2-chloro-5nitrobenzo[d]oxazole as a solid.[7]

Step 2: Synthesis of 2-Morpholino-5-nitrobenzo[d]oxazole

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 2-position of the benzoxazole ring is displaced by morpholine.

- Reaction Setup: In a round-bottom flask, 2-chloro-5-nitrobenzo[d]oxazole (1 equivalent) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Addition of Reagents: To this solution, morpholine (1.1 to 1.5 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents) are added.
- Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 80-100°C) for several hours until the reaction is complete (monitored by TLC).
- Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Potential Biological Significance and Applications


While no specific biological activity has been reported for **2-Morpholino-5- nitrobenzo[d]oxazole**, the individual components of its structure are known to be important in various biologically active molecules.

The Benzoxazole Core

The benzoxazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[1] Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

- Antimicrobial[2]
- Anticancer[8]
- Anti-inflammatory
- Antiviral

Click to download full resolution via product page

Figure 2: Biological activities associated with the benzoxazole scaffold.

The Morpholine Moiety

The inclusion of a morpholine ring in a molecule can significantly influence its pharmacokinetic properties.[3][4]

- Increased Solubility: The polar ether and amine functionalities of morpholine can improve the aqueous solubility of a compound.[3]
- Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can increase the half-life of a drug.[4]
- Receptor Interaction: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3]

The Nitro Group

The nitroaromatic group is a strong electron-withdrawing group that can significantly modulate the electronic properties of the benzoxazole ring system. In medicinal chemistry, nitro groups can have several roles:

- Bioactivation: The nitro group can be reduced in vivo to form reactive intermediates that can exert cytotoxic effects, a mechanism utilized by some antimicrobial and anticancer drugs.[5]
- Modulation of Activity: The presence of a nitro group can enhance the biological activity of a
 parent compound. For example, the introduction of nitro groups into the benzoxazole
 structure has been shown to increase biological activity in some contexts.[1]

Conclusion

2-Morpholino-5-nitrobenzo[d]oxazole is a heterocyclic compound whose synthesis is readily achievable through standard organic chemistry methodologies. While its specific discovery and history are not well-documented, its structure, combining the biologically significant benzoxazole core with the pharmacokinetically favorable morpholine moiety and the electronically active nitro group, suggests its primary utility as a synthetic intermediate. Further research is warranted to explore the potential biological activities of this compound and its derivatives, which may hold promise in the development of new therapeutic agents. The detailed synthetic protocol provided in this guide serves as a valuable resource for researchers interested in the preparation and further investigation of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Synthesis and different biological activities of novel benzoxazoles PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis chemicalbook [chemicalbook.com]
- 8. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Morpholino-5-nitrobenzo[d]oxazole]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b8512125#discovery-and-history-of-2-morpholino-5-nitrobenzo-d-oxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com